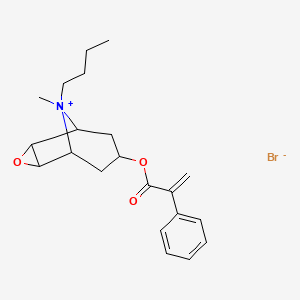
6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate guanosine derivative.
Reaction Conditions: The guanosine derivative undergoes a series of chemical reactions, including methylation and ribofuranosylation, under controlled conditions to form the desired compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures while ensuring compliance with industrial safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin has several scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in the study of nucleic acids and their interactions.
Medicine: Investigated for potential therapeutic applications due to its unique properties.
Industry: Utilized in the development of fluorescent markers and sensors.
Wirkmechanismus
The mechanism of action of 6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin involves its interaction with nucleic acids. The compound can be incorporated into oligonucleotides through a 3’,5’-phosphodiester linkage using an automated DNA synthesizer . This incorporation allows researchers to study the behavior and interactions of nucleic acids in various biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Azaguanine: Another guanosine analogue with similar fluorescent properties.
2-Aminopurine: A fluorescent analogue of adenine used in similar applications.
5-Bromouracil: A thymine analogue with distinct properties.
Uniqueness
6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin is unique due to its specific fluorescent properties and its ability to be site-specifically inserted into oligonucleotides. This makes it particularly valuable for studying nucleic acid interactions and developing fluorescent markers.
Eigenschaften
IUPAC Name |
2-amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-3H-pteridine-4,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O5/c1-4-11(21)17(7-2-5(19)6(3-18)22-7)9-8(14-4)10(20)16-12(13)15-9/h5-7,18-19H,2-3H2,1H3,(H3,13,15,16,20)/t5-,6+,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRZYRWHZVUTAV-RRKCRQDMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N=C(NC2=O)N)N(C1=O)C3CC(C(O3)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N=C(NC2=O)N)N(C1=O)[C@H]3C[C@@H]([C@H](O3)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone](/img/structure/B570750.png)




![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B570756.png)
![6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one](/img/structure/B570757.png)
![(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B570761.png)



